Product packaging for Tebipenem(Cat. No.:CAS No. 161715-21-5)

Tebipenem

Cat. No.: B1682724
CAS No.: 161715-21-5
M. Wt: 383.5 g/mol
InChI Key: GXXLUDOKHXEFBQ-YJFSRANCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tebipenem (brand name Orapenem) is a broad-spectrum, orally administered antibiotic from the carbapenem subgroup of β-lactam antibiotics . It is formulated as the ester prodrug this compound pivoxil (or its hydrobromide salt, this compound HBr) to enable high oral absorption and bioavailability, distinguishing it from all other carbapenem antibiotics which are only available for intravenous administration . Its mechanism of action, typical of other β-lactams, involves inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall by binding to and inhibiting penicillin-binding proteins (PBPs) . The primary research value of this compound lies in its potential to combat Gram-negative bacteria that have acquired resistance to commonly used antibiotics, such as fluoroquinolones and extended-spectrum β-lactamase (ESBL)-producing Enterobacterales . This is particularly relevant for investigating treatments for complicated urinary tract infections (cUTIs), including pyelonephritis . A pivotal Phase III clinical trial (PIVOT-PO) demonstrated that oral this compound HBr was non-inferior to intravenous imipenem-cilastatin in hospitalized adult patients with cUTI, establishing it as a highly effective oral candidate for a serious infection that typically requires hospitalization and IV therapy . Research also explores its application beyond UTIs; for instance, a 2024 pilot study investigated the pharmacokinetics and efficacy of this compound pivoxil for the treatment of shigellosis in children . While currently only marketed for pediatric use in Japan, this compound remains an investigational drug in other countries, with a US regulatory filing anticipated in the second half of 2025 .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21N3O4S2 B1682724 Tebipenem CAS No. 161715-21-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R,5S,6S)-3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S2/c1-7-11-10(8(2)20)14(21)19(11)12(15(22)23)13(7)25-9-5-18(6-9)16-17-3-4-24-16/h7-11,20H,3-6H2,1-2H3,(H,22,23)/t7-,8-,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXLUDOKHXEFBQ-YJFSRANCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)O)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167227
Record name Tebipenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161715-21-5
Record name Tebipenem
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161715-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tebipenem
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161715215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tebipenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEBIPENEM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2TWQ1I31U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Foundations of Tebipenem Antimicrobial Action

Inhibition of Bacterial Cell Wall Synthesis

Tebipenem, similar to other beta-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). patsnap.compatsnap.comresearchgate.netnih.govmedchemexpress.com This binding disrupts the transpeptidation and transglycosylation reactions catalyzed by PBPs, which are essential for the cross-linking of peptidoglycan strands. patsnap.compatsnap.comrcsb.org The inhibition of these enzymes prevents the proper formation of the bacterial cell wall, leading to structural वीकening. semanticscholar.orgresearchgate.net

Penicillin-Binding Protein (PBP) Affinity and Target Profile

This compound demonstrates potent inhibitory activity against multiple penicillin-binding proteins. researchgate.netnih.govresearchgate.netnih.govlktlabs.com Its affinity profile contributes to its broad spectrum of activity against various bacterial pathogens. patsnap.comresearchgate.net

This compound exhibits higher affinities for high-molecular-weight PBPs such as PBP 1A and PBP 2B. selleckchem.comtargetmol.comasm.org Crystal structure studies of this compound complexed with PBP 1A from Streptococcus pneumoniae have revealed that the C-2 side chain of this compound forms hydrophobic interactions with conserved tryptophan and threonine residues in PBP 1A. nih.govrcsb.orgrcsb.org These interactions are suggested to play important roles in the binding of carbapenems to PBPs. nih.govrcsb.orgrcsb.org

While this compound is a potent inhibitor of multiple PBPs, it is primarily characterized as a Gram-negative PBP 2 inhibitor. nih.govresearchgate.netnih.govlktlabs.comasm.org This specificity is similar to that of other compounds within the carbapenem (B1253116) class. researchgate.netnih.gov Studies evaluating this compound's activity against PBPs from Escherichia coli and Klebsiella pneumoniae, common Gram-negative pathogens in complicated urinary tract infections, have shown PBP 2 to be a main target. asm.org The minimum inhibitory concentration (MIC) of this compound has been shown to correlate well with the IC50 for E. coli PBP 2. asm.org

Binding to Low-Molecular-Weight PBPs (PBP 3)

Consequential Cellular Lysis Mechanisms

The inhibition of PBP activity by this compound disrupts the essential process of peptidoglycan cross-linking, leading to a weakened bacterial cell wall structure. patsnap.comsemanticscholar.orgpatsnap.comresearchgate.net This structural compromise results in cell lysis and ultimately bacterial death. patsnap.comsemanticscholar.orgpatsnap.comresearchgate.net The rapid bactericidal activity of this compound, accompanied by cell lysis, has been observed shortly after exposure to concentrations at or above the MIC, which may be attributed to its specific affinity for PBPs. asm.org

β-Lactamase Stability and Resistance Evasion

A significant advantage of this compound, characteristic of the carbapenem class, is its enhanced stability against degradation by many bacterial beta-lactamase enzymes. patsnap.comsemanticscholar.orgresearchgate.netsmolecule.comtandfonline.com Beta-lactamases are enzymes produced by bacteria that can hydrolyze the beta-lactam ring, a critical component of many antibiotics, rendering them ineffective. patsnap.com this compound's unique structure makes it less susceptible to degradation by these enzymes, providing a crucial advantage in treating infections caused by beta-lactamase-producing resistant strains. patsnap.comsmolecule.com

Studies have evaluated the stability of this compound against various clinically relevant beta-lactamases, including those prevalent in complicated urinary tract infections. nih.govnih.govresearchgate.net this compound has been found to be resistant to hydrolysis by TEM-1, CTX-M, and AmpC beta-lactamases. nih.govnih.govresearchgate.net These enzymes are significant determinants of multidrug resistance in Gram-negative bacteria, particularly Enterobacterales. nih.govnih.govresearchgate.net The stability of this compound to these beta-lactamases supports its activity against extended-spectrum beta-lactamase (ESBL)- and AmpC-producing isolates. nih.govnih.gov However, similar to other carbapenems, this compound is susceptible to hydrolysis by carbapenemases such as KPC, OXA-48, and NDM-1. nih.govnih.govresearchgate.net

The 6-α-1R-hydroxyethyl substituent on the beta-lactam ring of carbapenems, including this compound, contributes to their resistance to hydrolysis by many class A beta-lactamases by sterically blocking the enzyme's active site. nih.gov

Structural Resilience to β-Lactamase Hydrolysis

A significant characteristic of this compound, shared with other carbapenems, is its structural resilience to degradation by many beta-lactamase enzymes. patsnap.comijcsrr.org Beta-lactamases are bacterial enzymes that inactivate beta-lactam antibiotics by hydrolyzing the beta-lactam ring. patsnap.com The unique structure of carbapenems, including this compound, makes them less susceptible to this hydrolysis compared to other beta-lactams like penicillins and cephalosporins. patsnap.comijcsrr.org This inherent stability allows this compound to remain effective against bacteria that produce these enzymes. patsnap.com Carbapenems typically contain a 6-alpha-1R-hydroxyethyl substituent on the beta-lactam ring, which is thought to sterically hinder binding and hydrolysis by certain Class A beta-lactamases. nih.gov this compound also contains a 1-beta-methyl group, which contributes to its stability against hydrolysis by renal dehydropeptidase-I (DHP-I), allowing its use without a DHP-I inhibitor like cilastatin (B194054). moh.gov.my

Efficacy against Extended-Spectrum β-Lactamase (ESBL)-Producing Organisms

This compound has demonstrated potent in vitro and in vivo activity against Enterobacterales, including strains that produce extended-spectrum β-lactamases (ESBLs). nih.govasm.orgthaiscience.inforesearchgate.netnih.govasm.orgsemanticscholar.orgasm.org ESBLs are a significant concern in antimicrobial resistance as they can hydrolyze a wide range of penicillins and cephalosporins. nih.govthaiscience.info Studies have shown that this compound is resistant to hydrolysis by common ESBL types, such as CTX-M and TEM-1. nih.govnih.govasm.orgresearchgate.netresearchgate.net This stability contributes to this compound's effectiveness against ESBL-producing organisms, addressing an unmet need for oral antibiotics in treating infections caused by these resistant pathogens. semanticscholar.orgcontagionlive.com

Research findings highlight the activity of this compound against clinical isolates of ESBL-producing Escherichia coli and Klebsiella pneumoniae. asm.orgthaiscience.info For instance, a study evaluating this compound against 100 clinical isolates of ESBL-producing E. coli found MIC50 and MIC90 values of ≤0.06 mg/L. thaiscience.info

Table 1: In vitro Activity of this compound against ESBL-Producing E. coli thaiscience.info

MetricValue (mg/L)
MIC50≤0.06
MIC90≤0.06
MIC Range≤0.06 - 0.25

Another study noted that the production of ESBL enzymes did not adversely affect the in vitro activity of this compound against E. coli, Klebsiella pneumoniae, or Proteus spp., with MIC50s of ≤0.06 μg/ml. asm.org

Efficacy against AmpC β-Lactamase-Producing Organisms

This compound also exhibits efficacy against bacteria producing AmpC β-lactamases. nih.govasm.orgnih.govasm.orgasm.orgsemanticscholar.org AmpC beta-lactamases are another group of enzymes that can confer resistance to several beta-lactam antibiotics, including cephalosporins and monobactams. nih.gov Studies have shown that this compound is stable to hydrolysis by AmpC beta-lactamases. nih.govnih.govasm.orgresearchgate.net This stability is crucial for its activity against Enterobacterales isolates that express the AmpC enzyme, which are prevalent in certain infections like complicated urinary tract infections (cUTIs). nih.govnih.gov

Research indicates that this compound is potent in inhibiting clinical isolates of Enterobacterales species that produce AmpC enzymes. nih.gov The stability of this compound to hydrolysis by AmpC enzymes supports its potential utility as an oral therapy for infections where these beta-lactamases are primary determinants of multidrug resistance. nih.govnih.gov

Activity against Class A β-Lactamases

This compound demonstrates activity against certain Class A β-lactamases. While carbapenems, in general, were designed to resist hydrolysis by beta-lactamases active against penicillins and cephalosporins, which include many Class A enzymes nih.gov, the interaction can vary depending on the specific enzyme.

Studies have shown that this compound is resistant to hydrolysis by the common Class A beta-lactamase TEM-1 and CTX-M enzymes, which are also classified as ESBLs. nih.govnih.govasm.orgresearchgate.netresearchgate.net This resistance contributes to its efficacy against bacteria producing these enzymes. nih.govnih.gov

However, the activity against other Class A beta-lactamases can differ. For example, while AmpC is sometimes grouped with Class C, some classifications place it differently, and this compound is stable against AmpC hydrolysis. nih.govnih.govasm.orgresearchgate.net In the case of the Class A beta-lactamase PenA1 produced by Burkholderia species, this compound was found to be slowly hydrolyzed. mdpi.comnih.gov This slow hydrolysis by PenA1, along with weak induction of blaPenA1 expression, is thought to compromise the potency of this compound against Burkholderia cepacia complex and Burkholderia gladioli. mdpi.comnih.gov

This compound has also been studied in the context of the sole Mycobacterium tuberculosis beta-lactamase, BlaC, which is a Class A enzyme. nih.govacs.org this compound was found to be an extremely poor substrate for BlaC and hydrolyzes very slowly from the enzyme, suggesting potential utility in treating infections involving this enzyme. nih.govacs.org

Pharmacokinetic and Pharmacodynamic Pk/pd Profiling of Tebipenem

Pharmacokinetics of Tebipenem Pivoxil and this compound

This compound pivoxil (TBPM-PI) is an oral carbapenem (B1253116) prodrug designed to enhance the oral absorption of its active form, this compound (TBPM). semanticscholar.orgacs.org Following oral administration, TBPM-PI is rapidly absorbed from the gastrointestinal tract. patsnap.com The pharmacokinetics of this compound have been characterized in various studies, including population pharmacokinetic analyses. nih.govasm.orgresearchgate.netnih.govresearcher.lifenih.govresearchgate.netasm.org this compound exhibits linear pharmacokinetics over a range of doses. asm.orgfrontiersin.org Plasma concentrations of this compound typically reach a peak within approximately 1 to 1.5 hours after oral administration of TBPM-PI. researchgate.netnih.gov The active moiety, this compound, is primarily eliminated through the kidneys, resulting in high concentrations in the urine. researchgate.netnih.gov

Prodrug Conversion and Active Moiety Formation

This compound pivoxil functions as a prodrug, meaning it is administered in an inactive form and subsequently converted within the body to the active antimicrobial agent, this compound. semanticscholar.orgpatsnap.comnih.gov This conversion primarily occurs in the enterocytes of the gastrointestinal tract. researchgate.netnih.govasm.org Intestinal esterases are the key enzymes responsible for the hydrolysis of TBPM-PI to form this compound. patsnap.comnih.govasm.org This rapid conversion ensures that the active drug reaches systemic circulation in sufficient concentrations to exert its antibacterial effects. patsnap.com The prodrug itself is often undetectable in systemic circulation after dosing. asm.org

Population Pharmacokinetic Modeling and Covariate Analysis

Population pharmacokinetic (PK) models have been developed for this compound using data from various clinical studies, including phase 1 and phase 3 trials. nih.govasm.orgresearchgate.netnih.govresearcher.lifenih.govresearchgate.netasm.orgresearchgate.netoup.com A two-compartment model with linear, first-order elimination and transit compartments to describe the absorption rate after oral administration of TBPM-PI has been found to best describe this compound PK. nih.govasm.orgresearchgate.netnih.govresearcher.liferesearchgate.netasm.orgresearchgate.net These models aim to identify covariates that contribute to the variability observed in this compound pharmacokinetics. nih.govasm.orgresearchgate.netnih.govresearcher.liferesearchgate.netasm.orgresearchgate.net

Renal clearance is a significant factor influencing this compound pharmacokinetics. nih.govresearchgate.netnih.govnih.govsemanticscholar.org Studies have shown a correlation between apparent total body clearance of this compound and creatinine (B1669602) clearance (CLcr). nih.govnih.govsemanticscholar.org As renal impairment increases, indicated by lower creatinine clearance, the plasma area under the curve (AUC) of this compound increases, and renal clearance decreases. nih.govnih.govsemanticscholar.orgspringermedizin.de The relationship between renal clearance and creatinine clearance has been described using a sigmoidal Hill-type function in population PK models. nih.govresearchgate.netnih.govasm.orgresearchgate.net This highlights the importance of the renal route in this compound elimination. nih.govsemanticscholar.org

Here is a table illustrating the relationship between renal function and this compound exposure:

Renal Function (eGFR or CLcr)This compound Plasma AUC (relative to normal)This compound Renal Clearance (L/h)
Normal1x13.4
Mild Impairment1.4x-
Moderate Impairment2.2x-
Severe Impairment4.5x2.4
ESRD on Hemodialysis~7x (vs normal)-

Note: Data is approximate and compiled from various sources. nih.govnih.govsemanticscholar.org

Population pharmacokinetic analyses have indicated that age, body size (including body mass index and body surface area), and sex have a minimal or no clinically significant impact on this compound exposure. nih.govresearchgate.netnih.govresearcher.lifenih.govresearchgate.netresearchgate.net While some statistically significant relationships between body size covariates (BSA, height) and variability in this compound clearance and volume of distribution have been identified in pooled analyses, these relationships did not result in substantial differences in this compound exposure in patients. nih.govnih.gov Therefore, dose adjustments based solely on age, body size, or sex are generally not warranted. nih.govresearchgate.netnih.govresearcher.lifenih.govresearchgate.net

Influence of Renal Clearance and Creatinine Clearance

Intestinal Absorption Mechanisms

The high oral absorption of this compound pivoxil is attributed to its prodrug design and involvement of specific intestinal transport mechanisms in addition to simple diffusion. acs.orgresearchgate.netacs.orgacs.org Studies investigating the intestinal absorption of TBPM-PI have suggested the contribution of carrier-mediated transport mechanisms. researchgate.netacs.orgnih.gov Evidence supporting this includes decreased uptake by Caco-2 cells at low temperatures and with ATP depletion. researchgate.netacs.orgnih.gov

Role of Simple Diffusion

While simple diffusion can play a role in the intestinal absorption of some substances, it is suggested that carrier-mediated transport is also involved in the oral absorption of this compound pivoxil. researchgate.net Simple diffusion alone could not fully account for this compound's absorption, particularly as it exists mainly as a cation in the small intestine, its primary absorption site. researchgate.net this compound pivoxil is characterized by remarkably high absorption in the gastrointestinal tract, which is attributed to multiple intestinal transport routes, including uptake transporters such as OATP1A2 and OATP2B1, in addition to simple diffusion. researchgate.netacs.org This suggests that this compound pivoxil's high intestinal apical membrane permeability is a result of these combined transport mechanisms. acs.org Interestingly, this is considered the first report demonstrating the contribution of the OATP family to the intestinal absorption of β-lactam antibiotics. researchgate.netinpharmd.com

Pharmacodynamics of this compound in Preclinical Models

The pharmacokinetics-pharmacodynamics of this compound have been extensively studied in well-characterized preclinical models, such as the neutropenic murine thigh infection model and the hollow-fiber infection model (HFIM). nih.govnih.govasm.org These studies aimed to characterize the PK-PD of this compound against a diverse panel of Enterobacteriaceae and other pathogens. oup.comresearchgate.net

Time-Dependent Pharmacodynamics

This compound has consistently demonstrated time-dependent pharmacodynamics. nih.govnih.govasm.orgasm.org This means that the duration for which the free drug concentration remains above the minimum inhibitory concentration (MIC) is a key determinant of its antibacterial efficacy. asm.org This is a characteristic shared with most β-lactam antibiotics. asm.org Studies using dose fractionation experiments in murine models and HFIM have shown that more fractionated regimens resulted in statistically greater antibacterial activity. nih.gov

Key Pharmacodynamic Indices: fAUC0-24/MIC

This compound's time-dependent pharmacodynamics are best described by the ratio of the free drug area under the concentration-time curve from 0 to 24 hours (fAUC0-24) to the MIC, corrected for the length of the dosing interval (fAUC0-24/MIC · 1/tau). nih.govnih.govasm.orgasm.orgresearchgate.net This index has been identified as the most suitable for linking prodrug administration with the observed antibacterial effect. nih.gov In preclinical studies, the median fAUC0-24/MIC · 1/tau value required for achieving stasis (inhibition of bacterial growth) in 11 strains of Enterobacteriaceae (6 Escherichia coli and 5 Klebsiella pneumoniae) was determined to be 23. nih.govnih.govasm.orgresearchgate.net The pharmacodynamics of this compound were found to be comparable between E. coli and K. pneumoniae, as well as between extended-spectrum β-lactamase (ESBL)-producing and non-ESBL-producing strains. nih.govnih.govasm.orgresearchgate.net

In a one-compartment in vitro infection model, the magnitude of fAUC:MIC ratio·1/τ associated with net bacterial stasis and 1- and 2-log10 CFU reductions from baseline were 7.23, 13.1, and 32.4, respectively. oup.com

Dose Fractionation Studies and Emergence of Resistance

Dose fractionation studies have been crucial in defining the pharmacodynamic index that best correlates with this compound's antibacterial effect. nih.govnih.govasm.org These studies have involved administering the total daily dose in different regimens (e.g., every 6, 12, or 24 hours). nih.gov Progressively more fractionated regimens in the HFIM resulted in the suppression of resistance. nih.govnih.govasm.orgresearchgate.net An fAUC0-24/MIC · 1/tau value of 34.58 to 51.87 resulted in logarithmic killing and the suppression of resistance was observed at a value of 69.15. nih.govasm.org

Preclinical-to-Clinical Bridging Studies

Various endpoints from preclinical pharmacodynamic models are utilized to define the magnitude of the relevant pharmacodynamic index for preclinical-to-clinical bridging studies. nih.gov For murine studies, these endpoints include stasis and different orders of logarithmic killing. nih.gov Stasis is generally considered suitable for dose identification in patients with cUTI, while higher orders of logarithmic killing are used for more severe infections. nih.gov this compound displays time-dependent pharmacodynamics, and pharmacodynamic targets that can be used for PK-PD bridging studies have been defined, such as the fAUC0-24/MIC · 1/tau value of 23 for stasis. nih.govresearchgate.net These data and analyses are intended to accelerate and de-risk the clinical development of this compound. nih.govasm.orgresearchgate.net

In Vitro and Ex Vivo Pharmacokinetic/Pharmacodynamic Correlations

In vitro and ex vivo studies have further characterized the PK/PD correlations of this compound. This compound has shown potent in vitro efficacy against a wide range of Gram-negative and Gram-positive bacterial pathogens, including clinical and reference strains. portico.org In vitro time-kill assays have been performed on both non-ESBL and ESBL-producing isolates of E. coli and K. pneumoniae, demonstrating this compound's bactericidal activity at concentrations of 4x to 8x MIC within 4 hours against both organisms. asm.org

Ex vivo studies using urine collected from subjects dosed with this compound have also demonstrated its activity against ESBL-producing E. coli. nih.gov The addition of human serum did not significantly affect MIC values, suggesting that protein binding is not a major issue for this compound's in vitro activity. nih.gov However, it is noted that protein binding is much higher in mouse plasma compared to human plasma (≥98% versus 45%). nih.gov

PK/PD modeling has been applied to assess the clinical bacteriological efficacy and pharmacodynamic characteristics of this compound against S. pneumoniae and H. influenzae in pediatric populations, demonstrating both concentration-dependent and time-dependent activity, although its activity is primarily time-dependent like other beta-lactams. mdpi.com

Preclinical Pharmacodynamic Targets for this compound against Enterobacteriaceae

Pharmacodynamic Index (fAUC0-24/MIC · 1/tau)Effect (Murine Thigh Infection Model)Citation
23 (Median)Stasis nih.govnih.govasm.orgresearchgate.net

Preclinical Pharmacodynamic Targets for this compound against Enterobacteriaceae (In Vitro Model)

Pharmacodynamic Index (fAUC:MIC ratio·1/τ)Effect (In Vitro Model)Citation
7.23Net bacterial stasis oup.com
13.11-log10 CFU reduction oup.com
32.42-log10 CFU reduction oup.com

fAUC0-24/MIC · 1/tau Values and Outcomes in HFIM

fAUC0-24/MIC · 1/tau ValueOutcome (HFIM)Citation
17.3 (q24h) asm.org
34.58 (q12h)Logarithmic killing, Suppression of resistance nih.govasm.org
51.87 (q8h)Logarithmic killing, Suppression of resistance nih.govasm.org
69.15 (q6h)Suppression of resistance nih.govasm.org

Activity in Human Urine and Serum

Studies have investigated the activity and concentrations of this compound in human urine and serum following oral administration of its prodrug, this compound pivoxil. These investigations are crucial for understanding the drug's distribution and potential efficacy in treating infections, particularly those affecting the urinary tract.

Following oral administration of this compound pivoxil, the active moiety, this compound, is excreted in the urine of healthy human volunteers, resulting in high exposure in the urinary tract. portico.org This high urinary excretion suggests a potential for this compound in managing urinary tract infections (UTIs). portico.org Approximately 40% to 70% of active this compound is excreted in the urine after oral dosing in human volunteers. acs.org In other studies, about 55% to 60% of this compound was recovered in the urine. nih.govnih.gov Cumulative amounts excreted in urine by 24 hours varied with dose, with approximately 90.52%, 95.14%, and 80.04% of the administered dose recovered for 100 mg, 200 mg, and 400 mg dosages, respectively. frontiersin.orgnih.gov The maximum urinary excretion rate was typically achieved within 0 to 1 or 1 to 2 hours depending on the dose. frontiersin.orgnih.gov

Studies evaluating the in vivo activity of this compound in human serum and urine samples collected from healthy subjects after receiving oral this compound pivoxil have shown high inhibitory and bactericidal activity against extended-spectrum beta-lactamase (ESBL)-producing E. coli. acs.orgthaiscience.infonih.gov Serum samples collected after administration showed increased inhibitory and bactericidal titers, reaching up to 1:320. thaiscience.info However, these titers were low or absent in samples collected before the next dose. thaiscience.info In contrast, urine samples demonstrated significantly higher and more sustained activity. thaiscience.info Inhibitory and bactericidal titers of ≥1:640 were observed in urine samples for at least 14 hours after ingestion of this compound pivoxil. thaiscience.infonih.gov Inhibition zones around disks inoculated with urine samples were observed for at least 5 hours after dosing, compared to at least 1 hour for serum samples. thaiscience.infonih.gov The median diameters of inhibition zones in urine samples were notably larger than those in serum samples. thaiscience.info

The activity of this compound in human serum and urine has also been assessed under different conditions. In vitro studies evaluating the effect of bodily fluids on this compound's antibacterial properties showed no significant changes in activity when tested in 10% or 50% human serum. asm.orgasm.org However, a 4-fold decrease in activity was observed for P. mirabilis isolates when tested in 100% pooled human urine. asm.orgasm.org The clinical significance of this decreased activity in human urine for P. mirabilis is yet to be determined. asm.org Protein binding of this compound was found to be much lower in human serum (36.1% to 45.2%) compared to mouse serum. asm.org

Population pharmacokinetic analyses using data from phase 1 and phase 3 studies in healthy subjects and patients with complicated urinary tract infections (cUTI)/acute pyelonephritis (AP) included analysis of both plasma and urine concentrations of this compound. nih.gov A substantial number of plasma and urine concentration records were available for these analyses. nih.gov

Based on pharmacokinetic/pharmacodynamic (PK/PD) target attainment analyses, a high percentage of patients treated with this compound pivoxil hydrobromide were predicted to achieve nonclinical PK/PD stasis targets for E. coli and K. pneumoniae isolates with low MICs. asm.orgoup.com For instance, based on data from a neutropenic acute pyelonephritis model, 95.1% and 89.9% of patients achieved median this compound free-drug plasma AUC:MIC ratio targets associated with net bacterial stasis and a 1-log10 CFU reduction, respectively. oup.com

The concentration-time profile of this compound in urine following oral administration of a 600 mg dose of this compound pivoxil hydrobromide in healthy adult volunteers showed that urine concentrations fell below 0.12 µg/mL in virtually all patients within 24–36 hours. nih.gov This contrasts with ertapenem (B1671056), where urinary clearance and urine dwell time were more prolonged. nih.gov

Here are some data points extracted from the text:

Study TypeSample TypeFindingCitation
Healthy Human Volunteers (Oral this compound Pivoxil)Urine40% - 70% of active this compound excreted acs.org
Healthy Human VolunteersUrine55% - 60% of this compound recovered nih.govnih.gov
Healthy Chinese Volunteers (Single Dose)UrineCumulative excretion by 24h: 90.52% (100mg), 95.14% (200mg), 80.04% (400mg) frontiersin.orgnih.gov
Healthy Human Subjects (Oral this compound Pivoxil)SerumHigh inhibitory and bactericidal activity vs ESBL-E. coli acs.orgthaiscience.infonih.gov
Healthy Human Subjects (Oral this compound Pivoxil)UrineHigh inhibitory and bactericidal activity vs ESBL-E. coli acs.orgthaiscience.infonih.gov
Healthy Human Subjects (Oral this compound Pivoxil)SerumInhibitory/bactericidal titers up to 1:320 thaiscience.info
Healthy Human Subjects (Oral this compound Pivoxil)UrineInhibitory/bactericidal titers ≥1:640 for ≥14 hours thaiscience.infonih.gov
In Vitro (Human Serum)SerumNo significant change in activity in 10% or 50% human serum asm.orgasm.org
In Vitro (Human Urine)Urine4-fold decrease in activity vs P. mirabilis in 100% human urine asm.orgasm.org
Healthy Human Volunteers (600mg this compound Pivoxil)UrineConcentrations fell below 0.12 µg/mL within 24-36 hours nih.gov

Table: Summary of this compound Activity and Excretion in Human Samples

Sample TypeFindingRelevant Data/Concentration RangeStudy PopulationCitation
UrinePercentage of active this compound excreted40% - 70%Healthy human volunteers acs.org
UrinePercentage of this compound recovered55% - 60%Healthy human volunteers nih.govnih.gov
UrineCumulative amount excreted by 24 hours (% of dose)90.52% (100mg), 95.14% (200mg), 80.04% (400mg)Healthy Chinese volunteers (single dose) frontiersin.orgnih.gov
SerumInhibitory and bactericidal activity vs ESBL-E. coliHigh activity observedHealthy human subjects (oral this compound pivoxil) acs.orgthaiscience.infonih.gov
UrineInhibitory and bactericidal activity vs ESBL-E. coliHigh activity observedHealthy human subjects (oral this compound pivoxil) acs.orgthaiscience.infonih.gov
SerumInhibitory/bactericidal titersUp to 1:320Healthy human subjects (oral this compound pivoxil) thaiscience.info
UrineInhibitory/bactericidal titers (sustained)≥1:640 for at least 14 hoursHealthy human subjects (oral this compound pivoxil) thaiscience.infonih.gov
SerumEffect of human serum on in vitro activityNo significant change in activity in 10% or 50% human serumIn Vitro studies asm.orgasm.org
UrineEffect of human urine on in vitro activity vs P. mirabilis4-fold decrease in activity in 100% human urineIn Vitro studies asm.orgasm.org
UrineTime for concentrations to fall below 0.12 µg/mL (following 600mg dose)Within 24-36 hoursHealthy human volunteers (oral this compound pivoxil) nih.gov

Table: PK/PD Target Attainment in Patients with cUTI/AP

PK/PD TargetPathogen(s)ModelPercentage of Patients Achieving TargetCitation
Median free-drug plasma AUC:MIC ratio for net bacterial stasis (6.42)Enterobacterales1-compartment in vitro infection model98.6% oup.com
Median free-drug plasma AUC:MIC ratio for 1-log10 CFU reduction (9.56)Enterobacterales1-compartment in vitro infection model98.4% oup.com
Median free-drug plasma AUC:MIC ratio for net bacterial stasis (21.4)EnterobacteralesNeutropenic acute pyelonephritis model95.1% oup.com
Median free-drug plasma AUC:MIC ratio for 1-log10 CFU reduction (45.1)EnterobacteralesNeutropenic acute pyelonephritis model89.9% oup.com

Antimicrobial Spectrum and Susceptibility Research

Activity Against Gram-Negative Pathogens

Tebipenem exhibits potent activity against current Enterobacterales clinical isolates. asm.org It is also active against other Gram-negative organisms such as Moraxella catarrhalis, Haemophilus influenzae, and Neisseria gonorrhoeae. asm.org However, it shows reduced or no activity against certain non-fermenting Gram-negative bacteria like Pseudomonas aeruginosa and Acinetobacter spp. asm.orgasm.orgresearchgate.net

This compound has excellent potency against Enterobacterales, including common urinary tract infection pathogens such as Escherichia coli, Klebsiella pneumoniae, and Proteus spp. nih.govasm.orgresearchgate.net Studies have shown low MIC50 values for this compound against these organisms, often ≤0.06 μg/ml. nih.govasm.org The in vitro activity of this compound against E. coli and K. pneumoniae is comparable to that of ertapenem (B1671056) and meropenem (B701). nih.gov Against Proteus mirabilis, ertapenem has shown an MIC 8-fold lower than this compound in some studies. nih.govnih.gov

This compound is generally unaffected by commonly encountered β-lactamases produced by Enterobacterales, such as extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases. asm.orgasm.orgasm.orgoup.com However, the acquisition of carbapenemases like KPC and MBLs confers resistance to this compound. asm.orgresearchgate.net

Interactive Table 1: MIC Data for this compound and Comparators Against Enterobacterales

Pathogen GroupAntibioticMIC50 (μg/mL)MIC90 (μg/mL)
EnterobacteralesThis compound≤0.06 nih.govasm.org0.06 nih.govnih.gov
Ertapenem-0.03 nih.govnih.gov
Meropenem-0.06 nih.govnih.gov
Escherichia coliThis compound≤0.06 nih.govasm.org0.015 to 0.03 nih.govnih.gov
Ertapenem-0.015 to 0.03 nih.govnih.gov
K. pneumoniaeThis compound≤0.06 nih.govasm.org0.015 to 0.03 nih.govnih.gov
Ertapenem-0.015 to 0.03 nih.govnih.gov
Proteus mirabilisThis compound0.12 researchgate.net0.12 researchgate.net
Ertapenem-Lower than this compound nih.govnih.gov

This compound retains activity against Enterobacterales isolates that are resistant to trimethoprim-sulfamethoxazole (TMP-SMX) and fluoroquinolones. researchgate.netasm.orgresearchgate.netreliasmedia.comasm.orgnih.gov This is particularly relevant for complicated urinary tract infections where resistance rates to these common oral agents are elevated. nih.govnih.govreliasmedia.comnih.govcontagionlive.com Studies have shown that this compound is active against multidrug-resistant (MDR) Gram-negative pathogens, including quinolone-resistant and ESBL-producing Enterobacterales. nih.govresearchgate.netasm.org In a study of UTI pathogens, carbapenems, including this compound, were active against ESBL and MDR isolates, showing high susceptibility rates (93.7% to 96.8%). nih.govnih.gov

This compound possesses reduced antibacterial activity against Pseudomonas aeruginosa. nih.gov The MICs of P. aeruginosa typically range from 8 to 32 mg/liter, indicating limited clinical utility against this pathogen. asm.orgresearchgate.net Like ertapenem, this compound is generally not active against P. aeruginosa. hippokratia.grnih.gov

Resistance in P. aeruginosa to carbapenems, including this compound, is multifactorial and can involve several mechanisms: increased expression of efflux systems, reduced porin expression, and increased chromosomal cephalosporinase (B13388198) activity (AmpC β-lactamase). hippokratia.grnih.gov

Interactive Table 2: this compound Activity Against P. aeruginosa Isolates with Resistance Mechanisms

Resistance Mechanism AlterationThis compound MIC Range (mg/L)Comparison to Wild-TypeSource
Wild-type-- nih.govoup.com
Deletion of MexBDecreased by 2 to 4xLower MICs nih.govoup.comx-mol.netwebsite-files.com
Deletion of MexCD-OprJNo decreaseSimilar MICs nih.govoup.comx-mol.netwebsite-files.com
Deletion of MexXYNo decreaseSimilar MICs nih.govoup.comx-mol.netwebsite-files.com
Derepressed AmpCNo significant elevationSimilar MICs nih.govoup.com
Loss of OprDIncreased by ~4 to 32xHigher MICs nih.govoup.com
Combined Loss of OprD and Overexpression of AmpC≥16 mg/LHighest MICs nih.govoup.com

Efflux pumps contribute significantly to intrinsic and acquired multidrug resistance in P. aeruginosa by actively transporting antibiotics out of the cell. hippokratia.grmdpi.combinasss.sa.crmdpi.com The MexAB-OprM and MexXY-OprM systems are major efflux pumps in P. aeruginosa. hippokratia.grmdpi.com Studies evaluating the activity of this compound against P. aeruginosa isolates with alterations in efflux pumps have provided insights into their impact on susceptibility. nih.govoup.comx-mol.netwebsite-files.com Deletion of the MexB component of the MexAB-OprM system has been shown to decrease carbapenem (B1253116) MIC values, including those of this compound, by 2 to 4 times. nih.govoup.comx-mol.netwebsite-files.com However, the deletion of MexCD-OprJ and MexXY did not result in a decrease in this compound MIC values in these studies. nih.govoup.comx-mol.netwebsite-files.com Simultaneous deficiencies in multiple efflux systems (MexAB, CD, EF, and XY) did not lead to a further decrease in MIC values compared to the deletion of MexAB alone. nih.govoup.comx-mol.netwebsite-files.com

Outer membrane porins play a crucial role in the entry of carbapenems into the periplasmic space of P. aeruginosa. hippokratia.grbinasss.sa.crnih.gov OprD is a specific porin that facilitates the uptake of imipenem (B608078) and basic amino acids. hippokratia.grnih.gov Loss or downregulation of OprD is a known mechanism of resistance to imipenem and can also affect the susceptibility to other carbapenems like meropenem. hippokratia.grnih.gov In studies evaluating this compound activity against P. aeruginosa isolates, the loss of OprD resulted in a significant increase in carbapenem MIC values, ranging from approximately 4 to 32 times higher compared to wild-type isolates. nih.govoup.com

P. aeruginosa possesses a chromosomal AmpC β-lactamase that can contribute to resistance to β-lactam antibiotics when overexpressed. hippokratia.grnih.gov While carbapenems are generally more stable against AmpC hydrolysis compared to other β-lactams, the impact of AmpC expression on this compound susceptibility in P. aeruginosa has been investigated. oup.comresearchgate.net Isolates of P. aeruginosa possessing a derepressed AmpC showed no significant elevation in this compound MIC values compared to wild-type isolates. nih.govoup.com However, the combined loss of OprD and overexpression of AmpC resulted in the highest observed carbapenem MIC values (≥16 mg/L) in a study of P. aeruginosa isolates. nih.govoup.com this compound, like other carbapenems, is resistant to hydrolysis by AmpC β-lactamases. researchgate.net

Influence of Outer-Membrane Porins (OprD)

Activity Against Gram-Positive Pathogens this compound is active against a number of Gram-positive pathogens, including Staphylococcus spp., Streptococcus spp., and Enterococcus spp.asm.orgnih.gov

Staphylococcus spp. (MSSA, MRSA, MSSE, MRSE) this compound exhibits potent activity against methicillin-susceptible staphylococci, including Staphylococcus aureus (MSSA) and Staphylococcus epidermidis (MSSE).semanticscholar.orgmdpi.comnih.govoup.comThe MIC90 values for MSSA and MSSE have been reported as ≤0.125 μg/mL and 0.5 μg/mL, respectively.mdpi.comresearchgate.netnih.govthis compound also shows activity against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE), although with higher MIC values compared to susceptible strains.semanticscholar.orgmdpi.comnih.govReported MIC90 values for MRSA and MRSE are 16 μg/mL and 8 μg/mL, respectively.mdpi.comresearchgate.netnih.govthis compound's activity against methicillin-susceptible staphylococci, including MSSA and MSSE, is greater than that of meropenem and ertapenem.oup.com

Here is a table summarizing the in vitro activity of this compound pivoxil against Staphylococcus species:

OrganismPhenotypeMIC90 (μg/mL)Source
Staphylococcus aureusMSSA≤0.125 mdpi.comresearchgate.netnih.gov
Staphylococcus aureusMRSA16 mdpi.comresearchgate.netnih.gov
Staphylococcus epidermidisMSSE0.5 mdpi.comresearchgate.netnih.gov
Staphylococcus epidermidisMRSE8 mdpi.comresearchgate.netnih.gov

Streptococcus spp. (S. pneumoniae, S. pyogenes) this compound shows potent activity against Streptococcus pneumoniae and Streptococcus pyogenes.semanticscholar.orgasm.orgnih.govportico.orgsci-hub.seThe MIC50/90 values for these streptococci are reported to be ≤0.063 μg/mL, indicating high susceptibility.semanticscholar.orgthis compound's in vitro activity against S. pneumoniae is among the most potent compared to other tested antibiotics, completely inhibiting the growth of all strains, including penicillin-resistant isolates, at concentrations of 0.12 μg/mL or less.researchgate.netThe antibacterial activity of this compound against Pyogenic streptococcus is similar to that of meropenem.mdpi.com

Activity against Penicillin-Nonsusceptible S. pneumoniae (PISP, PRSP) this compound is active against most streptococci, including isolates that are penicillin nonsusceptible.nih.govIt has shown potent activity against penicillin-resistant Streptococcus pneumoniae (PRSP) isolates.semanticscholar.orgportico.orgStudies have demonstrated that this compound has strong bactericidal activity against PRSP and can inhibit the growth of all S. pneumoniae strains, including penicillin-resistant strains with altered penicillin-binding protein genes (pbp1a, pbp2x, and pbp2b), at concentrations of 0.12 μg/mL or less.researchgate.netnih.govThe MIC90 for genotypic PRSP isolates is reported as 0.063 μg/mL.nih.govFor penicillin-nonsusceptible S. pneumoniae (PNSSP), the MIC range is 0.12 to 0.5 μg/ml with an MIC50/90 of 0.25/0.5 μg/ml.asm.org

Here is a table showing the activity against different penicillin susceptibility profiles of S. pneumoniae:

OrganismPhenotypeMIC90 (μg/mL)Source
Streptococcus pneumoniaePSSP0.002 nih.gov
Streptococcus pneumoniaegPISP (2x)0.004 nih.gov
Streptococcus pneumoniaegPISP0.016 nih.gov
Streptococcus pneumoniaegPRSP0.063 nih.gov
Streptococcus pneumoniaePNSSP0.5 asm.org

Enterococcus spp. (E. faecalis, E. faecium) this compound is active against Enterococcus faecalis and Enterococcus faecium.asm.orgnih.govHowever, it possesses reduced antibacterial activity against E. faecalis compared to its activity against streptococci and methicillin-susceptible staphylococci.nih.govThe MIC50/90 against E. faecalis is reported as 0.25/32 μg/mL, and against Enterococcus faecium, it is 64/128 μg/mL.semanticscholar.orgWhile these values are higher than for some other Gram-positive bacteria, they are reported as much less than those for meropenem, imipenem, and ceftriaxone (B1232239) against these enterococci.semanticscholar.orgthis compound inhibited all E. faecalis isolates tested in one study at ≤1 mg/L, with an MIC90 of 1 mg/L, which was at least 2-fold lower than meropenem and 16-fold lower than ertapenem.oup.comthis compound's activity against E. faecalis in vitro was greater than meropenem and ertapenem.oup.com

Here is a table comparing the MIC50/90 of this compound pivoxil against Enterococcus species with other carbapenems:

OrganismThis compound Pivoxil MIC50/90 (μg/mL)Meropenem MIC50/90 (μg/mL)Imipenem and Cilastatin (B194054) MIC50/90 (μg/mL)Ceftriaxone MIC50/90 (μg/mL)Source
Enterococcus faecalis0.25/32>128/>128>128/>128>128/>128 semanticscholar.orgmdpi.com
Enterococcus faecium64/128>128/>128>128/>128>128/>128 semanticscholar.orgmdpi.com

Activity Against Anaerobic Pathogens

This compound has demonstrated activity against a broad collection of anaerobic bacteria. nih.gov Studies comparing the in vitro activity of this compound against anaerobic bacteria to other antimicrobial agents like imipenem, cefditoren, amoxicillin (B794)/clavulanate, and clindamycin (B1669177) have shown promising results. portico.org this compound exhibited favorable activity against a wide range of clinical anaerobic isolates, with MIC90 values generally low. portico.org Specifically, this compound was found to be significantly more active than imipenem against certain anaerobic species, including Peptostreptococcus spp., Clostridium spp., Fusobacterium spp., and Veillonella spp. portico.org However, its activity against Clostridioides difficile and Bacteroides distasonis was noted as an exception where activity was less potent compared to some other anaerobes. portico.org

Data on the in vitro activity of this compound against anaerobic bacteria, including MIC90 values, are summarized in the table below based on available research. nih.govportico.orgportico.org

Anaerobic SpeciesThis compound MIC90 (µg/mL)Comparator MIC90 (µg/mL)Reference Comparator
Peptostreptococcus spp.< 0.03 - 2Higher than this compoundImipenem
Clostridium spp.< 0.03 - 2Higher than this compoundImipenem
Fusobacterium spp.< 0.03 - 2Higher than this compoundImipenem
Veillonella spp.< 0.03 - 2Higher than this compoundImipenem
Clostridioides difficile20.25 - 0.5Metronidazole
Bacteroides distasonisNot specified/HigherNot specifiedImipenem
Broad collection of anaerobes≤0.015 - 2Similar to MeropenemMeropenem

Note: MIC90 values may vary depending on the specific isolates and study methodology. The table provides a summary based on the cited sources.

Potential Impact on Gastrointestinal Microflora

The use of broad-spectrum antibiotics, including carbapenems, is known to have an impact on the anaerobic bacteria in the gut, potentially leading to dysbiosis and increasing the risk of Clostridioides difficile infections. nih.govpatsnap.com As an orally administered broad-spectrum antibiotic, the potential impact of this compound on the gastrointestinal microflora is a relevant consideration. nih.govpatsnap.com

Studies in healthy human volunteers receiving this compound pivoxil hydrobromide showed alterations in the gut microbiome, with reductions observed in certain bacterial populations, including Enterobacterales, Enterococcus spp., Bifidobacterium spp., and Bacteroides spp. asm.org In a mouse model, this compound pivoxil treatment caused alterations in the intestinal microbiota. asm.orgdoaj.orgnih.govresearchgate.net However, in this specific mouse model, neither this compound pivoxil alone nor in combination with an experimental metallo-β-lactamase inhibitor promoted the overgrowth of carbapenem-resistant Klebsiella pneumoniae, unlike treatment with clindamycin which resulted in substantial overgrowth. asm.orgdoaj.orgnih.govresearchgate.net This suggests that while this compound can alter the gut microbiota, its propensity to promote colonization by certain resistant pathogens may differ from other antibiotic classes. asm.orgdoaj.orgnih.govresearchgate.net

Activity Against Biothreat Pathogens

This compound has been evaluated for its activity against several potential biothreat pathogens, including Bacillus anthracis, Yersinia pestis, Burkholderia mallei, and Burkholderia pseudomallei. researchgate.netresearchgate.netnih.govnih.govresearchgate.netasm.orgresearchgate.net

Bacillus anthracis

This compound has demonstrated potent in vitro and in vivo activity against Bacillus anthracis, the causative agent of anthrax. asm.orgresearchgate.netnih.govnih.govresearchgate.netasm.orgresearchgate.netsci-hub.se In vitro studies against diversity sets of B. anthracis strains have shown low minimum inhibitory concentration (MIC) values for this compound, ranging from 0.001 to 0.008 μg/ml. nih.govnih.govresearchgate.netasm.orgresearchgate.net this compound also showed activity against a ciprofloxacin-resistant strain of B. anthracis, with an MIC of 0.008 μg/ml compared to 4 μg/ml for ciprofloxacin. researchgate.netasm.org

In a murine model of B. anthracis infection, treatment with this compound resulted in significantly higher survival rates compared to the vehicle control group. nih.govnih.govresearchgate.netasm.orgresearchgate.net Survival rates in groups treated with this compound at different time points post-challenge were comparable to or higher than those treated with ciprofloxacin, a comparator antibiotic. nih.govnih.govresearchgate.netasm.orgresearchgate.net

Yersinia pestis

This compound has also shown potent in vitro and in vivo activity against Yersinia pestis, the bacterium responsible for plague. asm.orgresearchgate.netnih.govnih.govresearchgate.netasm.orgresearchgate.netsci-hub.se In vitro testing against diversity sets of Y. pestis strains revealed low MIC values for this compound, ranging from ≤0.0005 to 0.03 μg/ml. nih.govnih.govresearchgate.netasm.orgresearchgate.net

In a murine model of pneumonic Y. pestis infection, treatment with this compound significantly increased survival rates compared to the vehicle control group. nih.govnih.govresearchgate.netresearchgate.net Survival rates in this compound-treated groups were significantly higher than in the control group when dosed at various time points post-challenge, similar to the results observed with the positive control antibiotic, ciprofloxacin. nih.govnih.govresearchgate.netresearchgate.net

Burkholderia mallei

This compound has demonstrated antimicrobial activity against Burkholderia mallei, the causative agent of glanders. researchgate.netresearchgate.netresearchgate.netnih.govdntb.gov.uaresearchgate.net In vitro studies evaluating this compound against B. mallei have reported MIC values ranging from 0.25 to 1 μg/ml. nih.govnih.govresearchgate.netasm.orgresearchgate.netnih.gov MIC90 values of 1 mg/L have also been observed against panels of B. mallei isolates. nih.gov

However, some research suggests that Burkholderia species, including B. mallei, possess chromosomal β-lactamases (PenA and AmpC) that can compromise the potency of this compound. nih.gov While AmpC is inhibited by this compound, PenA can slowly hydrolyze the antibiotic, potentially impacting its effectiveness against these pathogens. nih.gov

Burkholderia pseudomallei

This compound has shown activity against Burkholderia pseudomallei, the bacterium responsible for melioidosis. researchgate.netresearchgate.netresearchgate.netnih.govdntb.gov.uaresearchgate.netlifetechindia.comsemanticscholar.orgmedchemexpress.comglpbio.com In vitro activity testing against B. pseudomallei strains has yielded MIC values ranging from 1 to 4 μg/ml. nih.govnih.govresearchgate.netasm.orgresearchgate.netnih.gov MIC50 and MIC90 values of 2 mg/L have also been reported for this compound against B. pseudomallei. lifetechindia.commedchemexpress.com Similar to B. mallei, the presence of chromosomal β-lactamases like PenA in Burkholderia pseudomallei can influence this compound's activity due to slow hydrolysis. nih.gov

The in vitro activity of this compound against the biothreat pathogens discussed is summarized in the table below. nih.govnih.govresearchgate.netasm.orgresearchgate.netnih.gov

Biothreat PathogenThis compound MIC Range (μg/ml)This compound MIC90 (μg/ml)
Bacillus anthracis0.001 – 0.008Not explicitly stated in range
Yersinia pestis≤0.0005 – 0.03Not explicitly stated in range
Burkholderia mallei0.25 – 11 mg/L nih.gov
Burkholderia pseudomallei1 – 42 mg/L lifetechindia.commedchemexpress.com

Note: MIC values may vary between studies based on the specific isolates tested and methodology.

Comparative Antimicrobial Studies with Other Carbapenems (Meropenem, Ertapenem, Imipenem, Doripenem)

Comparative studies have evaluated the in vitro activity of this compound against a range of bacterial isolates alongside other commonly used carbapenems such as meropenem, ertapenem, imipenem, and doripenem (B194130). This compound has demonstrated potent activity against current Enterobacterales clinical isolates, with its in vitro activity against Escherichia coli, Klebsiella pneumoniae, and Proteus spp. not being adversely affected by the production of ESBL and/or pAmpC enzymes. asm.orgnih.gov this compound was less active against Enterobacteriaceae isolates displaying a carbapenem-resistant phenotype. nih.gov

Against E. coli isolates, this compound has shown equivalent MIC50/90 values to those of meropenem and ertapenem. asm.org this compound also displayed an MIC90 value 8-fold lower than imipenem against E. coli. asm.org For K. pneumoniae, this compound exhibited an equivalent MIC50 value to meropenem but a 2-fold higher MIC90 value. nih.govoup.com this compound's MIC50 value was 2-fold lower than that of doripenem and ertapenem, and 8-fold lower than that of imipenem against K. pneumoniae. nih.govoup.com The this compound MIC90 value for K. pneumoniae was 2-fold lower than ertapenem, 4-fold lower than imipenem, and equivalent to doripenem. nih.govoup.com

In a study focusing on third-generation cephalosporin-resistant E. coli and K. pneumoniae from bloodstream infections, this compound showed equivalent activity to meropenem and 2-fold greater activity than doripenem against E. coli. researchgate.net Against K. pneumoniae, this compound demonstrated equivalent activity to doripenem but was found to exhibit 2-fold lower activity than meropenem. researchgate.net

This compound has also shown activity against anaerobic bacteria, with broth MIC90 values similar to those of meropenem against a panel of anaerobic isolates. nih.gov

In a comparative study against multidrug-resistant Mycobacterium tuberculosis strains, this compound exhibited the best antibacterial activity among the tested beta-lactam drugs, which included doripenem, biapenem, imipenem, and ertapenem. nih.gov

Minimum Inhibitory Concentration (MIC) Determinations and Breakpoints

Minimum Inhibitory Concentration (MIC) values are crucial for determining the in vitro potency of an antimicrobial agent against specific bacteria. This compound has demonstrated low MIC values against a variety of pathogens, particularly Enterobacterales. For E. coli, MIC50 values have been reported as ≤0.06 µg/ml. asm.org In studies evaluating this compound against Enterobacteriaceae uropathogens, the MIC90 values were ≤0.12 mg/liter for all species tested. nih.gov Specifically, against E. coli, this compound MIC50/90 values were ≤0.015/0.03 mg/liter, equivalent to meropenem or ertapenem. asm.org Against K. pneumoniae, MIC50/90 values were 0.03/0.06 mg/liter, and against P. mirabilis, they were 0.06/0.12 mg/liter. asm.org

Provisional this compound breakpoints have been applied in some studies, with susceptible defined as ≤0.125 mg/L, intermediate as 0.25 mg/L, and resistant as ≥0.5 mg/L. doi.org Using these provisional breakpoints, a high percentage of isolates have been found to be inhibited at susceptible concentrations. For instance, 90.3% of isolates in one study were inhibited at a this compound MIC of ≤0.125 mg/L. doi.org This included 85.7% inhibition of ESBL-phenotype isolates. doi.org

This compound has also shown low MIC90 values for most Gram-positive and Enterobacterales isolates from patients with cancer, with MIC90 values ranging from 0.06 to 0.25 mg/L for all tested Enterobacterales. oup.com While provisional breakpoints exist for Enterobacterales, there is currently no specified susceptibility breakpoint for this compound against Gram-positive organisms according to the FDA. oup.com However, this compound has shown low MIC90 and MIC ranges against tested Gram-positive organisms, except Enterococcus isolates, compared to meropenem and other antimicrobials. oup.com

Against biothreat pathogens, this compound has shown potent in vitro activity with low MIC ranges. For Bacillus anthracis, MICs ranged from 0.001 to 0.008 µg/ml, for Yersinia pestis ≤0.0005 to 0.03 µg/ml, for Burkholderia mallei 0.25 to 1 µg/ml, and for Burkholderia pseudomallei 1 to 4 µg/ml. asm.org These MICs were reported as equivalent to or lower than previously reported values for imipenem and/or meropenem. asm.org

Bactericidal Activity and Time-Kill Assays

Time-kill assays are used to evaluate the rate and extent of bacterial killing by an antibiotic. Broth time-kill studies have been performed with this compound against various bacterial isolates, including E. coli and K. pneumoniae. asm.orgnih.gov Bactericidal activity is typically defined as a 3-log10 reduction in CFU per milliliter of the initial inoculum. asm.orgnih.gov

This compound has been found to be bactericidal at 4× to 8× MIC within 4 hours against both E. coli and K. pneumoniae. asm.orgnih.gov It was also bactericidal against susceptible P. mirabilis strains at 2× MIC within 8 hours, and at 4× to 8× MIC within 4 hours. website-files.com Against ESBL-producing P. mirabilis, this compound was bactericidal at 2× MIC within 4 hours and at 4× to 8× MIC within 2 hours. website-files.com In comparison time-kill studies, meropenem at 4× MIC was bactericidal against both susceptible and ESBL-producing P. mirabilis isolates within 2 hours. website-files.com

Time-kill assays of this compound against clinical isolates of Shigella have also been conducted. elifesciences.org These assays demonstrated that this compound had protracted antibacterial activity against Shigella at higher concentrations (2–4× MIC). elifesciences.orgresearchgate.net However, population rebounds were observed at lower concentrations (0.5–1× MIC) after 6 hours of exposure in all three Shigella isolates tested. elifesciences.orgresearchgate.net Similarly, against extensively drug-resistant Salmonella Typhi and Salmonella Paratyphi A, this compound exhibited high-level bactericidal activity with rapid killing in the first 6 hours at 2–4× MIC, but regrowth occurred at 0.5–1× MIC after 6–8 hours. oup.com

Post-Antibiotic Effect (PAE)

The post-antibiotic effect (PAE) is the suppression of bacterial growth that persists after antibiotic concentrations have fallen below the MIC. The in vitro PAE of this compound and comparator antibiotics has been established against E. coli and K. pneumoniae. asm.orgnih.govresearchgate.net

At 4× to 8× MIC, this compound produced negligible PAEs against E. coli ATCC 25922 and K. pneumoniae ATCC 43816, with values of ≤0.4 hours. asm.orgnih.govwebsite-files.com This was comparable to the PAE observed with meropenem. asm.orgnih.govwebsite-files.com In contrast, levofloxacin (B1675101) at 4× MIC showed longer PAEs against these strains, ranging from 0.8 to 2 hours for E. coli and 2.9 to 3.1 hours for K. pneumoniae. asm.orgwebsite-files.com

While some sources suggest a concentration-dependent sub-MIC PAE against penicillin-resistant S. pneumoniae and H. influenzae, the PAE against E. coli and K. pneumoniae was found to be not significant. website-files.comportico.org

Interactive Data Tables:

Based on the available data snippets, creating fully interactive, comprehensive data tables covering all comparisons and MICs across various studies and organisms is not feasible within this format. However, a simplified representation of comparative MIC data for select organisms and carbapenems can be presented based on the search results.

Comparative MIC Data (Representative Examples based on Search Results)

OrganismThis compound MIC90 (mg/L)Meropenem MIC90 (mg/L)Ertapenem MIC90 (mg/L)Imipenem MIC90 (mg/L)Doripenem MIC90 (mg/L)Source
E. coli0.030.030.030.250.06 asm.orgnih.govresearchgate.net
K. pneumoniae0.1250.060.250.50.12 nih.govoup.com
P. mirabilis0.120.12--- asm.org
B. anthracis0.0080.03-0.03- asm.org
Y. pestis0.03---- asm.org
M. tuberculosis (MDR strains)16-12851264 nih.gov

Preclinical Efficacy Models and Translational Research

Murine Infection Models

Preclinical studies in murine models have been instrumental in characterizing the in vivo activity of tebipenem against various bacterial pathogens and infection types. acs.orgasm.orgresearchgate.netnih.govportico.orgselleckchem.comasm.orgsemanticscholar.orgcenterwatch.comasm.org

Complicated Urinary Tract Infection (cUTI) Models (E. coli)

This compound has shown in vivo efficacy in a murine ascending E. coli urine tract infection model. clinicaltrials.govasm.org In this model, significant reductions in bacterial burden were observed in the kidney, bladder, and urine. clinicaltrials.gov Studies using a neutropenic murine acute pyelonephritis (AP) model infected with Escherichia coli NCTC 13441 characterized the pharmacokinetics-pharmacodynamics (PK-PD) of this compound pivoxil hydrobromide. nih.gov The free-drug plasma area under the curve (AUC) to MIC ratio, adjusted for the dosing interval (AUC:MIC ratio•1/τ), was identified as the PK-PD index most associated with efficacy for Enterobacteriaceae in this model. nih.gov Dose-ranging studies using a panel of 7 Enterobacteriaceae isolates with varying this compound MIC values (0.015 to 0.5 mg/L) were conducted. nih.gov Mice were infected via intra-renal injection, and this compound pivoxil hydrobromide was administered orally in fractionated regimens. nih.gov

Thigh Infection Models

The pharmacokinetics-pharmacodynamics of this compound have been studied in a well-characterized neutropenic murine thigh infection model. nih.govnih.gov Dose fractionation experiments were performed to establish dose-response relationships. nih.govnih.gov The magnitude of drug exposure required for stasis was determined using 11 strains of Enterobacteriaceae (Escherichia coli, n = 6; Klebsiella pneumoniae, n = 5) with various resistance mechanisms. nih.govnih.gov this compound exhibited time-dependent pharmacodynamics, best described by the free drug area under the concentration-time curve (fAUC0-24)/MIC corrected for the length of the dosing interval (fAUC0-24/MIC · 1/tau). nih.govnih.gov The pharmacodynamics of this compound against E. coli and K. pneumoniae were comparable, including against strains possessing extended-spectrum β-lactamases. nih.gov The median fAUC0-24/MIC · 1/tau value for achieving stasis in the 11 strains was 23. nih.gov

In a neutropenic murine thigh infection model using an ESBL-containing E. coli strain H4/5 (TEM-1 and CTX-M-15), oral this compound pivoxil (SPR994) at 100 mg/kg/day demonstrated comparable or better CFU/g reductions compared to mice dosed with intravenous meropenem (B701) at 300 mg/kg/day. acs.orgportico.org this compound pivoxil has demonstrated efficacy in the thigh infection model using E. coli ATCC 25922 with an MIC value of 0.016 µg/mL. portico.org

Lung Infection Models

This compound pivoxil has demonstrated dose-dependent efficacy, defined as a ≥2 log reduction relative to the control, in mouse lung infection models. acs.org This efficacy was shown against strains of penicillin-resistant Streptococcus pneumoniae and β-lactamase-negative ampicillin-resistant Haemophilus influenzae, using this compound doses less than 20 mg/kg administered three times per day. acs.org this compound pivoxil hydrobromide has demonstrated preclinical activity in murine lung models of Gram-negative bacterial infections. globalbiodefense.com The pharmacokinetic properties of this compound pivoxil have also been studied in murine lung infection models, investigating PK/PD parameters that best correlate with efficacy. portico.org In both thigh and lung infection models, AUC/MIC, Cmax/MIC, and the time above MIC showed good correlation with efficacy, particularly AUC/MIC and Cmax/MIC. portico.org this compound pivoxil demonstrated efficacy in the lung infection model using K. pneumoniae with an MIC value of 0.06 µg/mL. portico.org

Otitis Media Models

Although primarily described in a chinchilla model, which is often used for otitis media research due to anatomical similarities to humans, this compound pivoxil has been evaluated for efficacy against experimental otitis media caused by penicillin-resistant Streptococcus pneumoniae. targetmol.com In this model, this compound pivoxil resulted in a survival rate of 83%, compared to 25% for amoxicillin (B794) and 0% for controls. selleckchem.comtargetmol.comresearchgate.net Quantitative cultures of middle ear effusions at day 5 showed bacterial reductions in the this compound pivoxil group. targetmol.com

Sepsis Models

This compound pivoxil tablet administration significantly reduced the mortality of sepsis model mice challenged with various pathogenic bacteria. nih.govsemanticscholar.orgscispace.com this compound pivoxil showed a powerful protective effect in sepsis mouse models. scispace.com The survival rate in the this compound pivoxil tablet group was remarkably higher than that in the meropenem group in all tested sepsis mouse models. nih.govportico.orgscispace.com this compound pivoxil tablet (100 mg/kg) displayed a better protective effect than this compound pivoxil granules (100 mg/kg) in sepsis models challenged with Staphylococcus aureus ATCC29213, Escherichia coli ATCC25922, Pseudomonas aeruginosa ATCC27853, and a clinical strain of P. aeruginosa. nih.govportico.orgscispace.com

Table 1: Efficacy of this compound Pivoxil in Murine Sepsis Models

PathogenThis compound Pivoxil Tablet (100 mg/kg) Survival Rate (%)Meropenem (Dose not specified in snippets, but implied comparator) Survival Rate (%)
Staphylococcus aureus ATCC29213Higher than MeropenemLower than this compound Pivoxil Tablet
Escherichia coli ATCC25922Higher than MeropenemLower than this compound Pivoxil Tablet
Pseudomonas aeruginosa ATCC27853Higher than MeropenemLower than this compound Pivoxil Tablet
Pseudomonas aeruginosa clinical strainHigher than MeropenemLower than this compound Pivoxil Tablet

Note: Specific percentage survival rates for meropenem were not consistently available in the provided snippets for direct comparison in all cases, but the text indicates this compound pivoxil tablet showed remarkably higher survival rates. nih.govportico.orgscispace.com

Shigellosis Models

The in vivo efficacy of anti-Shigella drug candidates, including this compound, has been evaluated using a mouse model of shigellosis. researchgate.net The orally bioavailable prodrug, this compound pivoxil, effectively cleared the gut of infecting organisms when administered at physiological doses to Shigella-infected mice and gnotobiotic piglets. researchgate.net Animal model data suggest that this compound is highly potent after Shigella challenge and capable of clearing the gut of infecting organisms within 24 hours of administration in gnotobiotic piglets. researchgate.net this compound exhibited higher success, demonstrating comparable activity to ciprofloxacin, in animal models of shigellosis when animals were infected with ciprofloxacin-susceptible Shigella isolates. researchgate.net

Table 2: this compound Efficacy in Murine Shigellosis Model

Model OrganismTreatmentOutcomeReference
Shigella-infected miceOral this compound Pivoxil (physiological doses)Effective in clearing gut organisms researchgate.net
Shigella-infected gnotobiotic pigletsOral this compound Pivoxil (physiological doses)Effective in clearing gut organisms (within 24 hours) researchgate.net
Shigella (ciprofloxacin-susceptible) infected animalsThis compoundHigher success, comparable to ciprofloxacin researchgate.net

Biothreat Pathogen Models

This compound has demonstrated activity against several potential biothreat pathogens. Studies have evaluated its in vitro activity and in vivo efficacy against a panel of these agents, including Bacillus anthracis, Yersinia pestis, Burkholderia mallei, and Burkholderia pseudomallei. nih.govasm.org

In vitro susceptibility testing has shown that this compound is active against diversity sets of these pathogens. For B. anthracis, the minimum inhibitory concentration (MIC) values ranged from 0.001 to 0.008 µg/ml. nih.govasm.org Against Y. pestis, the MIC range was ≤0.0005 to 0.03 µg/ml. nih.govasm.org For B. mallei, MICs were between 0.25 and 1 µg/ml, and for B. pseudomallei, the range was 1 to 4 µg/ml. nih.govasm.org These MIC values were reported to be equivalent to or lower than those of comparator carbapenems like imipenem (B608078) and meropenem. nih.gov this compound also showed activity against a ciprofloxacin-resistant strain of B. anthracis. nih.gov However, this compound was found to be largely inactive against Francisella tularensis strains tested, with high MIC50 and MIC90 values. nih.gov

In vivo efficacy has been demonstrated in murine models of B. anthracis infection. In one study, control animals challenged with B. anthracis spores died within 52 hours. nih.govasm.org Treatment with this compound at both 12 and 24 hours post-challenge resulted in survival rates of 75% and 73%, respectively, which were significantly higher than the vehicle control group. nih.govasm.org Similarly, in a Y. pestis murine model, survival rates in this compound-treated groups were significantly higher compared to the vehicle control. asm.org

The in vitro susceptibility data for this compound and comparator antibiotics against select biothreat pathogens are summarized in the table below:

PathogenDrugMIC50 (µg/ml)MIC90 (µg/ml)Range (µg/ml)
Bacillus anthracisThis compound0.0040.0080.001 to 0.008
Ciprofloxacin0.030.030.015 to 0.06
Yersinia pestisThis compound0.030.03≤0.0005 to 0.03
Ciprofloxacin0.0080.015≤0.004 to 0.25
Burkholderia malleiThis compound0.51.00.25 to 1
Azithromycin (B1666446)0.50.50.12 to 1
Burkholderia pseudomalleiThis compound221 to 4
Ceftazidime241 to >64

Note: Data compiled from research findings. nih.gov

These preclinical findings support the further development of this compound for treating infections caused by these biothreat pathogens. asm.org

Hollow-Fiber Infection Models (HFIM)

Hollow-fiber infection models are dynamic in vitro systems that simulate human pharmacokinetic profiles, allowing for detailed investigation of the relationship between drug exposure, bacterial killing, and resistance emergence over time. nih.govdndi.orgresearchgate.net this compound's pharmacodynamics and the potential for resistance development have been extensively studied using HFIMs. nih.govnih.govresearchgate.net

Studies utilizing HFIMs have aimed to characterize the pharmacokinetics-pharmacodynamics (PK-PD) of this compound against a variety of Enterobacteriaceae, including strains with different resistance mechanisms, such as extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases. nih.govnih.govresearchgate.net These models simulate the free drug concentration-time profiles observed in humans after oral administration of this compound pivoxil hydrobromide. oup.comresearchgate.netresearchgate.net

Modeling Drug Exposure and Resistance Emergence

In HFIM studies, this compound has consistently demonstrated time-dependent pharmacodynamics, characteristic of beta-lactam antibiotics. nih.govnih.govresearchgate.net The pharmacodynamic index that best correlates with efficacy for this compound is the free drug area under the concentration-time curve to MIC ratio corrected for the length of the dosing interval (fAUC:MIC * 1/tau). nih.govnih.govresearchgate.net

Research using HFIMs has established the magnitude of drug exposure required for achieving specific endpoints, such as stasis (inhibition of bacterial growth) and bacterial killing. nih.govnih.gov For instance, a median fAUC:MIC * 1/tau value of 23 was identified for achieving stasis against a panel of 11 Enterobacteriaceae strains with various resistance mechanisms. nih.govnih.govresearchgate.net

HFIMs have also been critical in evaluating the relationship between drug exposure and the emergence of resistance. nih.govnih.govresearchgate.net Studies have shown that progressively more fractionated regimens in the HFIM resulted in the suppression of resistance. nih.govnih.govresearchgate.net An fAUC:MIC * 1/tau value ranging from 34.58 to 51.87 was associated with logarithmic killing and the suppression of resistance in Escherichia coli strains, including ESBL producers. nih.govnih.govresearchgate.net While amplification of resistance was observed intermittently across various regimens in some HFIM studies, it did not reach the level of the total bacterial population at the simulated clinical dose of 600 mg every eight hours. researchgate.net

Data from HFIM studies, including dose-ranging experiments and evaluation of resistance emergence, provide valuable insights into the optimal this compound exposures needed for efficacy and resistance suppression against relevant pathogens. nih.govnih.govresearchgate.net

Translational Aspects of Preclinical Data to Clinical Outcomes

Translational research aims to bridge the gap between preclinical findings and clinical outcomes, using data from in vitro and in vivo models to predict efficacy and guide dosing strategies in humans. nih.govresearchgate.netpatsnap.com Preclinical data on this compound, particularly from murine infection models and HFIMs, have played a significant role in informing its clinical development, especially for indications like complicated urinary tract infections (cUTI). nih.govnih.govresearchgate.net

Pharmacodynamic targets derived from preclinical models, such as the fAUC:MIC * 1/tau values associated with stasis or bacterial killing, are used to define the required drug exposure in clinical trials. nih.govnih.gov For example, the fAUC:MIC * 1/tau values identified in HFIM studies for achieving stasis and suppressing resistance have been used to define regimens for clinical trials in adult patients with cUTI. nih.govnih.gov

Murine thigh infection models, a well-characterized in vivo model, have also been used to study the pharmacokinetics-pharmacodynamics of this compound and establish dose-response relationships. nih.govnih.gov Endpoints from these murine studies, such as stasis, are considered in preclinical-to-clinical bridging studies, particularly for indications like cUTI. nih.gov

The broad spectrum of activity demonstrated in preclinical studies against key Gram-negative pathogens, including ESBL-producing Enterobacterales, aligns with the focus of this compound's clinical development for treating infections caused by these resistant organisms. nih.govnih.gov The preclinical evidence of this compound's activity against biothreat pathogens also supports its potential consideration for use in such scenarios. nih.govasm.org

The successful translation of preclinical findings to clinical outcomes is a critical step in the drug development process. While clinical trial results provide the definitive evidence of efficacy and safety in humans, preclinical data are indispensable for rationalizing dose selection, predicting potential challenges like resistance, and ultimately informing the design of clinical studies.

Clinical Development and Outcomes

Historical Development and Initial Approval in Japan for Pediatric Use

Tebipenem pivoxil (TBPM-PI) was initially developed by Wyeth Lederle Japan, Co., Ltd. in the 1990s and received approval in Japan in 2009. nih.govasm.orgresearchgate.net It was the first oral carbapenem (B1253116) antibiotic approved in Japan. asm.orgresearchgate.netsemanticscholar.org The granule formulation, marketed as Orapenem®, has been used in pediatric patients in Japan since its approval. researchgate.netsemanticscholar.orgbiospace.com Approximately 1,200 subjects were dosed with this compound during its development by Meiji and its partner in Japan. sec.gov

Current Clinical Trials for Adult Indications

Recognizing the need for oral carbapenem options for drug-resistant infections in adults, this compound pivoxil hydrobromide (TBP-PI-HBr), an oral tablet prodrug formulation, is currently in clinical development for the treatment of adult patients. researchgate.net Spero Therapeutics, under license from Meiji Seika Pharma, is developing this newer formulation. researchgate.net The focus of current clinical trials for adult indications is primarily on complicated urinary tract infections (cUTIs), including acute pyelonephritis (AP). biospace.comglobenewswire.comsperotherapeutics.com

Several Phase 1 clinical trials have been conducted to evaluate the pharmacokinetics and safety of this compound pivoxil hydrobromide in healthy volunteers and specific patient populations. moh.gov.mynih.gov These studies have contributed to understanding the drug's behavior in the body. nih.gov A population pharmacokinetic model for this compound has been developed using data from three Phase 1 studies and one Phase 3 study, analyzing data from 746 subjects. nih.gov

Bioequivalence studies have been conducted to compare different formulations of this compound pivoxil hydrobromide and to assess the effect of food on its pharmacokinetics. medpath.comresearcher.lifenih.govoup.com A study comparing a registration tablet formulation and a clinical trial tablet formulation in healthy adults under fasting conditions found that the formulations were bioequivalent. nih.gov The 90% confidence intervals for the geometric mean ratios for this compound AUC and Cmax were within the established bioequivalence limits of 80% to 125%. nih.gov Another Phase 1 study evaluated the relative bioavailability of crushed this compound tablets administered via nasogastric tube with and without enteral feeds compared to oral administration of a whole tablet in healthy subjects. oup.com This study demonstrated that this compound maintained bioequivalence when administered via nasogastric tube, supporting alternative administration methods. oup.com A bioequivalence study in healthy Chinese adults comparing a test preparation and a reference preparation of this compound pivoxil also found that the preparations had bioequivalence under both fasting and postprandial conditions. researcher.life

Here is a summary of findings from selected bioequivalence studies:

Study PopulationFormulation ComparisonConditionKey FindingCitation
Healthy Adult SubjectsRegistration Tablet vs. Clinical TabletFastingBioequivalent (AUC and Cmax within 80-125% CI) nih.gov
Healthy Adult SubjectsCrushed Tablet via NGT vs. Whole TabletFastingBioequivalent (Cmax and AUC0–8 within 90% CI) oup.com
Healthy Adult SubjectsCrushed Tablet via NGT + Feeds vs. Whole TabletFedBioequivalent (Cmax and AUC0–8 within 90% CI) oup.com
Healthy Chinese AdultsTest Preparation vs. Reference PreparationFastingBioequivalent (Cmax, AUC0-t, AUC0-∞ within 80-125% CI) researcher.life
Healthy Chinese AdultsTest Preparation vs. Reference PreparationPostprandialBioequivalent (Cmax, AUC0-t, AUC0-∞ within 80-125% CI) researcher.life

The pivotal Phase 3 clinical trial for this compound HBr in adult patients is known as PIVOT-PO (NCT06059846). biospace.comglobenewswire.comgsk.comurologytimes.com This global study is evaluating oral this compound HBr for the treatment of complicated urinary tract infections (cUTIs), including acute pyelonephritis (AP), in hospitalized adults. biospace.comglobenewswire.comgsk.com

Phase 3 Clinical Trials: PIVOT-PO

Patient Population: Hospitalized Adults with cUTI/Acute Pyelonephritis

The pivotal Phase 3 PIVOT-PO trial (NCT06059846) enrolled hospitalized adult patients diagnosed with complicated urinary tract infection or acute pyelonephritis. urologytimes.combiospace.comumn.educontagionlive.commedthority.compharmacytimes.comurologytimes.comcontagionlive.comcontagionlive.comclinicaltrial.be The trial included 1690 patients who were required to have an adequate urine specimen with evidence of pyuria and an expectation of survival with effective antimicrobial therapy. urologytimes.comurologytimes.com Patients were stratified based on factors such as age, baseline diagnosis, and the presence of urinary tract instrumentation. contemporaryobgyn.net

Comparator Arm: Intravenous Imipenem-Cilastatin

In the PIVOT-PO trial, oral this compound HBr was compared against intravenous (IV) imipenem-cilastatin. urologytimes.combiospace.comumn.educontagionlive.commedthority.compharmacytimes.comurologytimes.comcontagionlive.comcontagionlive.comclinicaltrial.be Patients in the comparator arm received IV imipenem-cilastatin every six hours for a total duration of 7 to 10 days. urologytimes.comcontagionlive.commedthority.comcontagionlive.comcontagionlive.comclinicaltrial.be Imipenem (B608078) is a carbapenem antibiotic, and cilastatin (B194054) is a dehydropeptidase inhibitor administered with imipenem to prevent its breakdown. wikipedia.orgwikipedia.orgebi.ac.ukguidetopharmacology.org

Primary Efficacy Endpoint: Overall Response (Clinical Cure + Microbiological Eradication)

ADAPT-PO Clinical Trial

The ADAPT-PO trial was a global, randomized, double-blind, pivotal Phase 3 clinical trial that evaluated the safety and efficacy of oral this compound HBr in hospitalized adult patients with complicated urinary tract infection or acute pyelonephritis. globenewswire.comcontagionlive.comoup.comnih.govcontagionlive.compathway.mdlundbeckfonden.comclinicaltrials.gov This study is noted as the first Phase 3 trial to compare an all-oral treatment regimen to an all-IV treatment regimen for cUTI or acute pyelonephritis. globenewswire.comcontagionlive.comlundbeckfonden.com

TrialTreatment GroupNOverall Response Rate at TOC (Clinical Cure + Microbiological Eradication)
ADAPT-POThis compound HBr44958.8% (264/449)
ADAPT-POErtapenem (B1671056)41961.6% (258/419)

Oral Step-Down Therapy Potential

Studies utilizing a hollow-fiber in vitro infection model have evaluated this compound's potential as an oral transition therapy from intravenous ertapenem, particularly against Extended-Spectrum β-Lactamase (ESBL)-producing Escherichia coli, a common uropathogen. asm.orgnih.govresearchgate.netnih.govasm.org These in vitro studies simulated human free-drug serum concentration-time profiles for both oral this compound and IV ertapenem. asm.orgnih.govresearchgate.netasm.org While ertapenem monotherapy generally resulted in a greater reduction in bacterial density than this compound monotherapy in this model, the intravenous-to-oral transition regimen where ertapenem was stopped after 1 or 3 days and followed by this compound dosing for the remainder of the 7-day study period successfully reduced bacterial burdens and prevented regrowth. asm.orgnih.govresearchgate.netnih.govasm.org These data suggest the potential utility of this compound as an oral step-down agent from IV ertapenem therapy and support the need for further evaluation of its role as a step-down from other IV therapeutics within the framework of antibiotic stewardship. asm.orgnih.govresearchgate.netnih.govasm.org

Drug-Drug Interaction Research

Clinical research on this compound has included investigations into its potential drug-drug interactions. One significant interaction identified is with valproic acid (VPA), an antiepileptic drug. This interaction has been documented with injectable carbapenem antibiotics, and studies suggest a similar effect with oral this compound semanticscholar.orgnih.gov. The co-administration of carbapenems, including this compound, and valproic acid can lead to a notable decrease in valproic acid serum concentrations semanticscholar.orgnih.govnih.gov. This reduction in VPA levels poses a risk of decreased seizure control in patients treated for epilepsy nih.gov.

While the focus has been on the interaction with valproic acid, research has also explored other potential interactions. For instance, studies have investigated the potential for this compound to interact with antacids and acid-reducing drugs clinicaltrials.eu. Additionally, there is a potential for interaction with anticoagulants like warfarin, which might necessitate dosage adjustments patsnap.com. Concurrent use of probenecid, a medication that affects renal excretion, can increase the plasma concentration of this compound, potentially enhancing its therapeutic effect but also increasing the risk of side effects patsnap.com.

Valproic Acid Interaction Mechanism

The mechanism underlying the interaction between carbapenem antibiotics, including this compound, and valproic acid is primarily pharmacokinetic nih.gov. It is thought that carbapenems directly or indirectly promote the production of valproic acid glucuronic acid conjugates (VPA-Gluc) semanticscholar.orgnih.gov. Valproic acid is primarily metabolized through glucuronidation to form VPA-glucuronide, which is then eliminated from the body pharmacytimes.com. While VPA-glucuronide can normally be deconjugated back to the parent compound, valproic acid, by the enzyme acylpeptide hydrolase, carbapenems appear to inhibit the activity of this enzyme pharmacytimes.com. This inhibition leads to a reduced conversion of VPA-glucuronide back to valproic acid, resulting in increased elimination, a shortened half-life, and consequently, subtherapeutic plasma concentrations of valproic acid pharmacytimes.com.

Clinical observations support this mechanism, with reported cases showing a significant reduction in VPA blood concentrations following co-administration with this compound nih.gov. In one case report, a pediatric patient experienced convulsive seizures when this compound pivoxil was co-administered with sodium valproate, and the patient's blood VPA concentration was found to be lower than the optimal level nih.gov. This rapid and significant decrease in VPA concentration is a key characteristic of this interaction nih.govresearchgate.net.

Data from clinical studies and case reports highlight the impact of this interaction. While specific quantitative data tables detailing the magnitude of VPA reduction with this compound in controlled studies were not extensively found within the provided search results, the consistent reporting of significantly decreased VPA levels across various carbapenems, including this compound, underscores the clinical relevance of this interaction semanticscholar.orgnih.govnih.govresearchgate.net. Generally, increasing the dose of valproic acid has not been effective in achieving therapeutic concentrations when carbapenems are co-administered pharmacytimes.com.

Future Directions in Tebipenem Research

Emergence and Surveillance of Resistance Mechanisms

The continued efficacy of tebipenem is contingent upon vigilant monitoring of the emergence and spread of resistance mechanisms. While carbapenems are generally potent against many β-lactamase-producing organisms, resistance can and does emerge. oup.com

Molecular Characterization of Resistance

Molecular characterization plays a crucial role in identifying the specific genetic determinants responsible for reduced susceptibility or resistance to this compound. Studies have investigated the activity of this compound against isolates expressing various resistance mechanisms, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases. nih.govnih.gov this compound has demonstrated potent activity against contemporary Enterobacterales clinical isolates, with its in vitro activity largely unaffected by the production of ESBL and/or plasmidic AmpC (pAmpC) enzymes. nih.gov However, this compound is less active against Enterobacteriaceae isolates exhibiting a carbapenem-resistant phenotype, with minimum inhibitory concentrations (MICs) typically >8 µg/mL. nih.gov

Molecular characterization techniques, such as whole-genome sequencing, are employed to identify resistance genes like blaCTX-M and plasmid AmpC genes, which are prevalent among certain resistant Escherichia coli isolates. nih.gov These methods help in understanding the genetic landscape of resistance and tracking the evolution of resistant strains. For example, studies have characterized carbapenem (B1253116) resistance in Klebsiella pneumoniae and E. coli, identifying genes such as NDM, OXA-181, KPC, and VIM. core.ac.uk

Global Surveillance Programs

Global surveillance programs are essential for monitoring the susceptibility of bacterial pathogens to this compound and other antibiotics. Programs like the STEWARD Surveillance Program collect isolates from various geographical regions and infection types, such as bloodstream infections and urinary tract infections, to assess resistance patterns. nih.govresearchgate.netnih.govoup.com

Data from these programs provide valuable insights into the prevalence of resistance mechanisms and the in vitro activity of this compound against circulating strains. For instance, a study utilizing the 2019 Global STEWARD Surveillance Program data evaluated the activity of this compound against Enterobacterales from bloodstream infections, demonstrating its activity against ESBL-producing E. coli and varying activity against K. pneumoniae depending on the region and prevalence of carbapenem resistance. researchgate.netoup.com These surveillance efforts help inform clinical guidelines and public health strategies to mitigate the spread of resistance.

Optimization of Dosing Regimens for Diverse Patient Populations

Optimizing this compound dosing regimens is a critical area of future research to ensure maximal efficacy and minimize the potential for resistance development across diverse patient populations. This includes considering factors such as age, body size, sex, and renal function. researchgate.net

Population pharmacokinetic (PK) analyses are instrumental in understanding the variability in this compound exposure in different patient groups. Studies have developed population PK models for this compound using data from clinical trials, identifying covariates that influence its pharmacokinetics. researchgate.net Renal clearance has been identified as a clinically significant covariate, suggesting the need for dose adjustments in patients with kidney dysfunction. researchgate.netresearchgate.netcontagionlive.com

Pharmacokinetic-pharmacodynamic (PK-PD) studies are also crucial for defining optimal exposure targets associated with bacterial stasis or killing. asm.orgoup.comnih.gov These studies help determine the relationship between drug exposure and treatment outcomes, as well as the potential for resistance emergence. asm.org Research has evaluated PK-PD indices for this compound, such as the ratio of the free drug area under the concentration-time curve to the MIC (fAUC:MIC ratio), to identify targets for efficacy. oup.comnih.gov

Studies are ongoing to evaluate this compound's potential as an oral transition therapy from intravenous (IV) antibiotics, which requires careful consideration of dosing to maintain therapeutic exposures. nih.gov Research is also exploring the feasibility of using this compound for new indications in specific populations, such as pediatric patients with typhoid fever, which necessitates in silico evaluations of dosing regimens to optimize prospective clinical trials. ucl.ac.uk

Combination Therapies to Combat Multidrug Resistance

The increasing prevalence of multidrug-resistant (MDR) organisms necessitates the exploration of combination therapies involving this compound. Combining this compound with other antimicrobials that have different modes of action may help restore or increase efficacy against MDR/extensively drug-resistant (XDR) pathogens and potentially reduce the risk of resistance development. oup.comscispace.com

In vitro studies have investigated the synergistic potential of this compound in combination with other drugs. For example, research has shown that combining this compound with azithromycin (B1666446) reduced the MIC for Shigella isolates, suggesting a potential combination option for treating severe diarrhea caused by MDR Shigella. scispace.com

While combination therapies were not evaluated in some initial studies of this compound, future research is expected to focus on identifying effective combinations, particularly for infections caused by carbapenemase-producing organisms where this compound monotherapy may be less active. researchgate.netnih.gov Studies are also exploring combinations with experimental β-lactamase inhibitors to extend this compound's activity spectrum. nih.gov

Repurposing and Novel Indications

This compound's oral bioavailability and broad spectrum of activity make it a candidate for repurposing for infections beyond its initial approved indications. Originally licensed in Japan for pediatric respiratory and otolaryngological infections, this compound is being investigated for use in adults with complicated urinary tract infections (cUTIs) and acute pyelonephritis. asm.orgcenmed.comcontagionlive.comsperotherapeutics.combiospace.com

Research is exploring the potential of this compound pivoxil as an alternative therapy for severe gastrointestinal infections caused by MDR and XDR Shigella spp. oup.comscispace.comelifesciences.org Studies have demonstrated its in vitro potency against enteric pathogens and its efficacy in animal models of shigellosis. oup.comscispace.comelifesciences.org

Another area of investigation is the repurposing of this compound for pediatric typhoid fever, particularly in regions where XDR strains are prevalent and treatment options are limited. oup.comucl.ac.uk In silico evaluations are being conducted to assess the feasibility and optimize dosing for this potential new indication. ucl.ac.uk The successful non-inferiority results of the PIVOT-PO trial comparing oral this compound HBr to IV imipenem-cilastatin for cUTI and acute pyelonephritis highlight its potential for use in outpatient settings or as a step-down therapy. contagionlive.comsperotherapeutics.combiospace.comurologytimes.comgsk.com

Role in Antibiotic Stewardship and Public Health

This compound has a significant potential role in antibiotic stewardship and public health efforts to combat AMR. As an oral carbapenem, it offers an alternative to intravenous carbapenems, potentially reducing the need for hospitalization or facilitating earlier discharge for patients with infections caused by susceptible MDR Gram-negative bacteria. sperotherapeutics.comgsk.comcontagionlive.com This can lead to reduced healthcare costs and decreased risk of hospital-acquired infections. nih.govcontagionlive.com

The availability of an effective oral carbapenem can support outpatient management of infections that would otherwise require parenteral therapy, aligning with antibiotic stewardship principles aimed at optimizing antimicrobial use. nih.gov However, the introduction of an oral carbapenem also necessitates careful stewardship to preserve its activity and prevent the development of resistance. Monitoring the impact of this compound use on the emergence of resistance, particularly in common gut flora like ESBL-producing and carbapenemase-producing E. coli, is crucial. bmj.com

Research into the impact of this compound on the intestinal microbiota is also relevant to public health, as disruptions to the gut flora can increase susceptibility to colonization by pathogens like carbapenem-resistant K. pneumoniae or Clostridioides difficile. nih.gov Studies are investigating this aspect to understand the ecological impact of this compound use. nih.gov

Q & A

Q. What steps ensure reproducibility of synergistic assays involving this compound and novel inhibitors (e.g., LpxC inhibitors)?

  • Methodological Answer : Publish full protocols for checkerboard assays, including reagent sources (e.g., ATCC strains), incubation conditions, and FICI interpretation criteria. Share raw data via repositories (e.g., Zenodo) to enable meta-analyses. For example, synergistic FICI scores (≤0.5) must be replicated across ≥3 independent experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tebipenem
Reactant of Route 2
Tebipenem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.